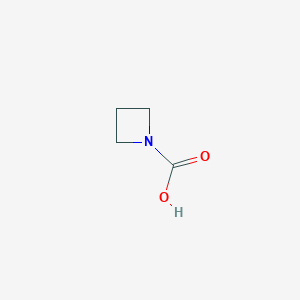
Azetidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine-1-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound It is an analogue of proline and is known for its significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-1-carboxylic acid can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been employed to produce functionalized azetidines under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Azetidine-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive and suitable for ring-opening and expansion reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, the reduction of β-lactams to azetidines can be achieved using lithium aluminum hydride (LAH) in diethyl ether .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reduction of β-lactams typically yields azetidines, while oxidation reactions can produce various functionalized derivatives .
Scientific Research Applications
Azetidine-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In biology, it serves as a proline analogue and is used to study protein folding and stability. In medicine, this compound derivatives have shown potential as therapeutic agents, including antihypertensive and anticoagulant drugs . Additionally, it is used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of azetidine-1-carboxylic acid involves its incorporation into proteins in place of proline, leading to the formation of misfolded proteins. This misincorporation triggers the unfolded protein response and subsequent protein degradation . The compound’s unique ring strain and nitrogen-containing structure contribute to its reactivity and biological effects.
Comparison with Similar Compounds
Azetidine-1-carboxylic acid is similar to other four-membered nitrogen-containing heterocycles, such as aziridines and pyrrolidines. it is unique due to its intermediate ring strain, which provides a balance between reactivity and stability . Other similar compounds include azetidine-2-carboxylic acid, pyrrolidine, and piperidine
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
azetidine-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7) |
InChI Key |
KVVMXWRFYAGASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)




